molecular formula C11H11Cl2N3S B7734873 1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B7734873
M. Wt: 288.2 g/mol
InChI Key: UGHOTOMHLYIXQN-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a dichlorophenyl moiety

Preparation Methods

The synthesis of 1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 3,4-dichlorobenzaldehyde with allylthiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation .

Comparison with Similar Compounds

1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:

    1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea: This compound has similar structural features but with methoxy groups instead of chlorine atoms, which may result in different chemical and biological properties.

    1-[(Z)-(3,4-difluorophenyl)methylideneamino]-3-prop-2-enylthiourea: The presence of fluorine atoms instead of chlorine can affect the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3S/c1-2-5-14-11(17)16-15-7-8-3-4-9(12)10(13)6-8/h2-4,6-7H,1,5H2,(H2,14,16,17)/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHOTOMHLYIXQN-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.